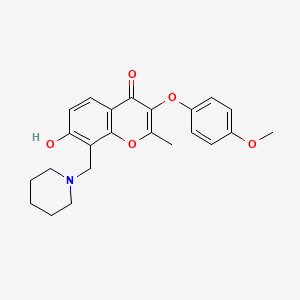
7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, often referred to as a chromenone derivative, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chromenone core, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Chemical Structure and Properties
The structure of this compound includes several functional groups that contribute to its biological activity:
- Hydroxyl Group : Contributes to hydrogen bonding and solubility.
- Methoxyphenoxy Moiety : Enhances lipophilicity and may influence receptor interactions.
- Piperidine Substituent : Potentially increases the compound's ability to cross biological membranes.
The molecular formula is C23H25NO5 with a molecular weight of approximately 393.45 g/mol. The presence of these functional groups suggests a multifaceted mechanism of action in biological systems.
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways.
- Antioxidant Properties : The hydroxyl group may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
- Anticancer Effects : Chromenone derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators.
Research Findings and Case Studies
While specific research on this compound is scarce, relevant studies on structurally similar compounds provide valuable insights:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 7-Hydroxyflavone | Anti-inflammatory, antioxidant | |
| 7-Hydroxycoumarin | Anticancer, antimicrobial | |
| 8-Methoxycoumarin | Neuroprotective, anti-inflammatory |
Case Study Example
A study focusing on related chromenone derivatives highlighted their cytotoxic effects against various cancer cell lines. For instance, derivatives exhibiting structural similarities showed significant inhibition of cell proliferation in MCF-7 breast cancer cells through apoptosis induction mechanisms.
Future Directions for Research
Given the promising structural features of this compound, future research could focus on:
- In vitro and In vivo Studies : To evaluate the specific biological activities and mechanisms of action.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
- Target Identification : To elucidate the molecular targets involved in its pharmacological effects.
Propriétés
IUPAC Name |
7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-15-22(29-17-8-6-16(27-2)7-9-17)21(26)18-10-11-20(25)19(23(18)28-15)14-24-12-4-3-5-13-24/h6-11,25H,3-5,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFHGHXIWSDNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














